(S,S)-TAK-418

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

132304-28-0 |

|---|---|

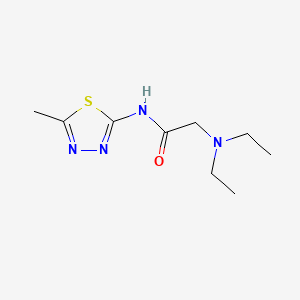

Molecular Formula |

C9H16N4OS |

Molecular Weight |

228.32 g/mol |

IUPAC Name |

2-(diethylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C9H16N4OS/c1-4-13(5-2)6-8(14)10-9-12-11-7(3)15-9/h4-6H2,1-3H3,(H,10,12,14) |

InChI Key |

OPFDIOZHPDHTOF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)NC1=NN=C(S1)C |

Origin of Product |

United States |

Foundational & Exploratory

(S,S)-TAK-418: A Technical Whitepaper on its Mechanism of Action in Neurodevelopmental Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S,S)-TAK-418 is a novel, brain-penetrant, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in the pathophysiology of neurodevelopmental disorders (NDDs). Preclinical research has demonstrated that TAK-418 can normalize dysregulated gene expression and ameliorate behavioral deficits in rodent models of NDDs. Phase 1 clinical trials in healthy volunteers have shown the compound to be well-tolerated. This document provides a comprehensive overview of the mechanism of action of TAK-418, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: LSD1 Inhibition

The primary mechanism of action of this compound is the selective and irreversible inhibition of the enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A).[1]

-

Epigenetic Regulation: LSD1 is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2] The methylation status of these histone residues plays a crucial role in regulating gene expression. Demethylation of H3K4 is associated with gene repression, while demethylation of H3K9 is linked to gene activation.

-

Irreversible Inhibition: TAK-418 irreversibly inhibits LSD1 by forming a compact formylated adduct with the FAD cofactor in the enzyme's active site.[1][3] This covalent modification permanently inactivates the enzyme.

-

Selective Action: Notably, TAK-418's mechanism is designed to have a minimal impact on the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B). This is a critical distinction from some other LSD1 inhibitors that can disrupt this interaction and lead to hematological side effects like thrombocytopenia.[4][5]

The inhibition of LSD1 by TAK-418 leads to a subsequent increase in histone methylation, particularly H3K4me2 levels.[1][3][6] This alteration in the epigenetic landscape is hypothesized to "unlock" aberrant epigenetic machinery, leading to the normalization of gene expression patterns that are dysregulated in certain neurodevelopmental disorders.[6][7]

Signaling Pathway Diagram

Preclinical Data

The therapeutic potential of TAK-418 has been evaluated in rodent models that mimic neurodevelopmental disorders induced by prenatal environmental insults.

Animal Models

-

Valproic Acid (VPA)-Exposed Rats: Maternal exposure to valproic acid in rodents is an established model that induces behavioral phenotypes relevant to Autism Spectrum Disorder (ASD).[8]

-

Polyinosinic:polycytidylic acid (Poly I:C)-Exposed Mice: Maternal immune activation, modeled by exposure to the viral mimic poly I:C, is another risk factor for NDDs.[8]

Quantitative In Vitro and In Vivo Data

| Parameter | Value/Observation | Model System | Reference |

| In Vitro Efficacy | |||

| LSD1 Enzyme Inhibition (IC50) | 2.9 nM | Isolated Enzyme Assay | [1][6] |

| In Vivo Target Engagement | |||

| LSD1 Enzyme Inhibition | 91.5% at 1 mg/kg | Mouse Brain | [8] |

| LSD1 Enzyme Inhibition | 95.7% at 1 mg/kg | VPA Rat Brain | [8] |

| LSD1 Enzyme Inhibition | ~50.2% at 1 mg/kg (T-448) | VPA Rat Brain | [5] |

| LSD1 Enzyme Inhibition | ~85.5% at 3 mg/kg (T-448) | VPA Rat Brain | [5] |

| Histone Methylation | |||

| H3K4me2 Levels at Ucp2 gene | Increased | Primary Cultured Rat Neurons | [3][6] |

| H3K4me1/2/3 at Bdnf gene | Increased | Primary Cultured Rat Neurons | [1] |

| Gene Expression | |||

| Ucp2 mRNA Expression | Induced | Primary Cultured Rat Neurons | [1][3] |

| Dysregulated Gene Expression | Normalized | VPA Rats & Poly I:C Mice | [6][7] |

| DNA Methylation | |||

| Dysregulated DNA Methylation | Normalized (Inverse Correlation) | VPA Rats & Poly I:C Mice | [6][8] |

| Behavioral Outcomes | |||

| Social Deficits | Ameliorated | VPA Rats & Poly I:C Mice | [5][8] |

| Cognitive Function | Improved | VPA Rats | [6] |

*T-448 is a closely related analog of TAK-418 used in some studies to validate the mechanism of action.[5]

Experimental Workflow: Preclinical Efficacy Studies

Clinical Data (Phase 1)

Two Phase 1, randomized, double-blind, placebo-controlled studies have been conducted in healthy volunteers (NCT03228433 and NCT03501069).[6][9][10]

Study Design and Pharmacokinetics

| Parameter | Details | Reference |

| Study Population | Healthy adult male and female volunteers. | [6][9] |

| Dosing Regimen | Single-rising-dose (SRD) and multiple-rising-dose (MRD) cohorts. | [6][9] |

| SRD Doses | 5-60 mg and 120-160 mg. | [6][9] |

| MRD Doses | 20-160 mg once daily for 10 days. | [6][9][10] |

| Absorption | Rapidly absorbed. | [6][9] |

| Half-life (t1/2) | Short terminal half-life. | [6][9] |

| Accumulation | No obvious accumulation after 10 days of daily administration. | [6][9] |

| Food Effect | Administration with food delayed peak plasma concentrations but did not affect overall exposure. | [6][9] |

| Brain Penetration | Rapidly crossed the blood-brain barrier. | [6][9] |

Safety and Tolerability

-

TAK-418 was well-tolerated in both single and multiple-dose regimens.[6][9][10]

-

There were no clinically significant changes in laboratory test results or vital signs.[6][9][10]

Pharmacodynamics

-

A dose-dependent response was observed in the peripheral pharmacodynamic biomarker, formyl-flavin adenine dinucleotide (F-FAD), which is a product of the reaction between TAK-418 and LSD1.[6][9]

Experimental Protocols

VPA Rat Model of Autism

-

Induction: Pregnant Sprague-Dawley rats are administered a single intraperitoneal injection of sodium valproate (e.g., 600 mg/kg) on embryonic day 12.5. Control animals receive a saline injection.

-

Offspring Rearing: Pups are weaned at approximately 3 weeks of age and housed under standard laboratory conditions.

-

Treatment: At a specified age (e.g., 5 or 15 weeks), male offspring are orally administered TAK-418 (e.g., 1 mg/kg) or vehicle daily for a period of 1 to 2 weeks.

-

Behavioral Assessment (Sociability): Social behavior is often assessed using a social sniffing test. An age-matched novel rat is introduced into the home cage of the subject rat, and the duration of social sniffing is recorded over a set period (e.g., 10 minutes).

Gene Set Enrichment Analysis (GSEA)

-

Objective: To determine if a predefined set of genes shows statistically significant, concordant differences in expression between the disease model and control, and between TAK-418 treated and vehicle-treated animals.

-

Methodology:

-

RNA is extracted from brain tissue (e.g., prefrontal cortex or hippocampus) and subjected to RNA sequencing (RNA-seq).

-

Genes are ranked based on a measure of differential expression (e.g., log2 fold change) between conditions.

-

A running-sum statistic is calculated for each gene set, which increases when a gene in the set is encountered in the ranked list and decreases when a gene not in the set is encountered.

-

The maximum deviation from zero in the running sum is the enrichment score (ES).

-

The statistical significance of the ES is determined by permutation testing, and the results are often normalized (Normalized Enrichment Score, NES) to account for the size of the gene set.[8]

-

Conclusion

This compound is a promising therapeutic candidate for neurodevelopmental disorders, with a well-defined mechanism of action centered on the selective and irreversible inhibition of LSD1. By targeting the epigenetic dysregulation thought to underlie some NDDs, TAK-418 has demonstrated the ability to normalize gene expression and ameliorate behavioral deficits in relevant preclinical models. The favorable safety and pharmacokinetic profile observed in Phase 1 studies supports its continued clinical development. Further research will be crucial to establish its efficacy in patient populations and to further elucidate the specific gene networks and pathways that are most critical to its therapeutic effects.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

(S,S)-TAK-418: A Selective LSD1 Enzyme Inhibitor for Neurodevelopmental Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a novel, selective, and orally active inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, also known as KDM1A.[1] Developed as a potential therapeutic agent for central nervous system disorders, particularly neurodevelopmental disorders like Autism Spectrum Disorder (ASD) and Kabuki syndrome, TAK-418 represents a significant advancement in epigenetic modulation.[2][3] Its unique mechanism of action, which avoids the hematological side effects common to other LSD1 inhibitors, coupled with its ability to cross the blood-brain barrier, positions it as a promising candidate for treating complex neurological conditions.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Core Data Summary

Biochemical and Pharmacokinetic Properties

This compound demonstrates potent and selective inhibition of the LSD1 enzyme. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Reference |

| IC50 (LSD1) | 2.9 nM | [1] |

| k_inact/K_I | 3.8 × 10^5 ± 3.8 × 10^4 (M⁻¹ s⁻¹) | [6] |

Table 1: In Vitro Biochemical Data for this compound

| Parameter | Species | Dose | Observation | Reference |

| Oral Bioavailability | Rodents | Not Specified | Good | [7] |

| Brain Penetration | Rodents | Not Specified | Rapidly crosses the blood-brain barrier | [4] |

| Terminal Half-life | Healthy Volunteers | 5-160 mg | Short | [2] |

| Accumulation | Healthy Volunteers | 20-160 mg (daily for 10 days) | No obvious accumulation | [2] |

| Food Effect | Healthy Volunteers | Not Specified | Delayed Tmax, no effect on overall exposure | [4] |

Table 2: Preclinical and Clinical Pharmacokinetic Profile of this compound

Mechanism of Action and Signaling Pathway

LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression.[5] Dysregulation of histone methylation is implicated in various neurodevelopmental disorders.[2] this compound selectively inhibits the enzymatic activity of LSD1, leading to an increase in H3K4 methylation levels and the normalization of gene expression patterns that are dysregulated in these disorders.[3][5]

A key innovation in the design of TAK-418 is its ability to inhibit LSD1's enzymatic function without disrupting the crucial interaction between LSD1 and its cofactor, GFI1B.[5] This selective inhibition is achieved through the formation of a compact formylated adduct with the FAD cofactor, which avoids the steric hindrance that can lead to the dissociation of the LSD1-GFI1B complex.[1][6] This targeted mechanism is believed to be responsible for the observed lack of hematological toxicity, such as thrombocytopenia, which has been a significant hurdle for other LSD1 inhibitors.[5][7]

Caption: LSD1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro LSD1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against the LSD1 enzyme.

Methodology:

-

Reagents: Recombinant human LSD1/CoRest complex, H3K4me2-biotinylated peptide substrate, this compound, and appropriate buffers.

-

Procedure:

-

The LSD1 enzyme is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the H3K4me2 peptide substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of demethylated product is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Assessment of LSD1 Inhibition in Rodent Models

Objective: To evaluate the ability of this compound to inhibit LSD1 in the brain and to assess its therapeutic potential in animal models of neurodevelopmental disorders.

Methodology:

-

Animal Models: Rodent models relevant to neurodevelopmental disorders, such as mice prenatally exposed to valproic acid (VPA) or polyinosinic:polycytidylic acid (poly I:C), are used.[3]

-

Dosing: this compound is administered orally at various doses (e.g., 1 or 3 mg/kg) once daily for a specified duration (e.g., 14 days).[1]

-

Pharmacodynamic Assessment:

-

Following the final dose, brain tissue (e.g., hippocampus) is collected.

-

Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) is performed to measure the levels of H3K4me2 at specific gene loci (e.g., Ucp2, Bdnf).[1]

-

-

Behavioral Analysis: A battery of behavioral tests is conducted to assess ASD-like symptoms, such as social interaction and cognitive function.

-

Data Analysis: Changes in H3K4me2 levels and improvements in behavioral deficits are compared between the vehicle-treated and TAK-418-treated groups.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Epigenetic Impact of (S,S)-TAK-418: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the epigenetic modifications induced by (S,S)-TAK-418, a novel, brain-penetrant inhibitor of Lysine-Specific Demethylase 1 (LSD1). The following sections detail the mechanism of action, summarize key quantitative data from preclinical and clinical studies, outline experimental methodologies, and visualize the core signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a selective, orally active small molecule that functions as an irreversible inhibitor of the LSD1 enzyme (also known as KDM1A)[1][2]. LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By targeting the catalytic FAD in the LSD1 active site, TAK-418 inhibits its demethylase activity[3].

The primary epigenetic consequence of LSD1 inhibition by TAK-418 is an increase in the methylation levels of H3K4 and H3K9[1][4]. This modulation of histone methylation "unlocks" aberrant epigenetic machinery, leading to the normalization of dysregulated gene expression observed in certain neurodevelopmental disorders[1][4]. Preclinical studies have demonstrated that TAK-418 can rescue H3K4 histone modification defects and normalize adult neurogenesis in mouse models of Kabuki syndrome[3]. Furthermore, it has been shown to ameliorate autism-like symptoms in rodent models by normalizing aberrant gene expression and DNA methylation[4][5]. The therapeutic potential of TAK-418 lies in its ability to act as a "master key" to restore homeostatic regulation of global gene expression rather than targeting specific genes or pathways[5][6][7].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical studies of this compound.

Table 1: In Vitro Enzyme Inhibition

| Parameter | Value | Reference |

| IC50 for LSD1 Inhibition | 2.9 nM | [1][4] |

| kinact/KI | 3.8 × 105 ± 3.8 × 104 M-1s-1 | [4] |

Table 2: Preclinical Pharmacokinetics in Rodents

| Species | Dose | Key Findings | Reference |

| Mouse | 1 or 3 mg/kg (single administration) | Increased H3K4me2 levels at the Ucp2 gene in the brain. | [1][4] |

| Rodents | Not specified | Good pharmacokinetic profile and inhibition of LSD1 enzyme activity in the brain without hematological toxicity. | [1][4] |

Table 3: Phase 1 Clinical Pharmacokinetics in Healthy Volunteers

| Study Design | Dose Range | Key Findings | Reference |

| Single Rising Dose (SRD) | 5-60 mg; 120-160 mg | Nearly linear pharmacokinetic profile, rapid absorption, short terminal half-life. | [8] |

| Multiple Rising Dose (MRD) | 20-160 mg (once daily for 10 days) | No obvious accumulation. Administration with food delayed peak plasma concentrations, but overall exposure was unaffected. Rapidly crossed the blood-brain barrier. | [3][8] |

Table 4: Preclinical Pharmacodynamic Effects on Histone Methylation

| Model | Treatment | Target Gene | Histone Mark | Outcome | Reference |

| Primary Cultured Rat Neurons | TAK-418 | Ucp2 | H3K4me1/2/3, H3K9me2 | Increased methylation levels and induced Ucp2 mRNA expression. | [1][4] |

| Primary Cultured Rat Neurons | TAK-418 | Bdnf | H3K4me1/2/3 | Increased methylation levels. | [1][4] |

| Kmt2d+/βGeo Mice | TAK-418 | Not specified | H3K4 | Rescued histone modification defects. | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of TAK-418 Action

The following diagram illustrates the direct signaling pathway from TAK-418 administration to the normalization of gene expression.

Preclinical Experimental Workflow

The diagram below outlines a typical experimental workflow for the preclinical evaluation of TAK-418.

Detailed Experimental Protocols

LSD1 Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency of this compound against the LSD1 enzyme.

-

Methodology:

-

Recombinant human LSD1/CoRest complex is incubated with a biotinylated histone H3 peptide substrate.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of the cofactor FAD.

-

The demethylation reaction is allowed to proceed for a specified time at room temperature.

-

The reaction is stopped, and the level of the demethylated product is detected using a specific antibody and a fluorescence-based reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

To determine the mode of inhibition (e.g., irreversible), time-dependent inhibition assays (kinact/KI) are performed by pre-incubating the enzyme with the inhibitor for varying durations before adding the substrate.

-

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

-

Objective: To identify the genome-wide landscape of specific histone modifications following TAK-418 treatment.

-

Methodology:

-

Brain tissue from vehicle- or TAK-418-treated animals is collected and cross-linked with formaldehyde to fix protein-DNA interactions.

-

The chromatin is sheared into small fragments by sonication.

-

An antibody specific to the histone modification of interest (e.g., H3K4me2) is used to immunoprecipitate the chromatin fragments.

-

The cross-links are reversed, and the DNA is purified.

-

The purified DNA is prepared for high-throughput sequencing, including library preparation (end-repair, A-tailing, and adapter ligation).

-

The DNA libraries are sequenced, and the resulting reads are aligned to the reference genome.

-

Peak calling algorithms are used to identify regions of the genome enriched for the histone modification.

-

Differential binding analysis is performed to compare the enrichment between vehicle- and TAK-418-treated groups.

-

Reduced Representation Bisulfite Sequencing (RRBS)

-

Objective: To assess changes in DNA methylation patterns at CpG-rich regions of the genome.

-

Methodology:

-

Genomic DNA is extracted from the brain tissue of vehicle- or TAK-418-treated animals.

-

The DNA is digested with a methylation-insensitive restriction enzyme (e.g., MspI) that cuts at CpG sites.

-

The resulting fragments are size-selected to enrich for CpG-rich regions.

-

The selected DNA fragments are subjected to bisulfite conversion, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

The converted DNA is amplified and sequenced.

-

The sequencing reads are aligned to the reference genome, and the methylation status of individual CpG sites is determined by comparing the sequence to the original genome.

-

Differentially methylated regions (DMRs) between the treatment groups are identified.

-

This technical guide provides a foundational understanding of the epigenetic modifications induced by this compound. The presented data and methodologies underscore its potential as a therapeutic agent for neurodevelopmental disorders through the novel mechanism of epigenetic normalization. Further research and clinical development will continue to elucidate the full therapeutic utility of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAK-418 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Architecture of (S,S)-TAK-418: A Novel Epigenetic Modulator

(S,S)-TAK-418 is a potent and selective, orally active small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation.[1][2] Developed by Takeda Pharmaceutical Company, this clinical-stage compound has garnered significant interest for its therapeutic potential in treating neurodevelopmental disorders by correcting aberrant epigenetic machinery.[3][4] A key innovation in the design of this compound is its ability to specifically inhibit the enzymatic activity of LSD1 without disrupting the crucial LSD1-cofactor complex, thereby mitigating the risk of hematological side effects, such as thrombocytopenia, that have plagued earlier generations of LSD1 inhibitors.[2][5]

Discovery and Development

The journey to discover this compound began with a lead compound, a known LSD1 inhibitor, which unfortunately carried the risk of hematological toxicity due to its disruption of the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[2] The research team at Takeda embarked on a structure-activity relationship (SAR) study to identify novel inhibitors that could selectively target the enzymatic function of LSD1 while preserving the integrity of the LSD1-GFI1B complex.[2][5]

This optimization process led to the identification of (aminocyclopropyl)thiophene carboxamide derivatives as a promising new series of LSD1 inhibitors with a significantly improved safety profile.[5] Through meticulous refinement of this chemical scaffold, this compound, with the chemical name 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride, emerged as the clinical candidate.[3][4] This compound demonstrated potent LSD1 inhibition and a favorable safety profile in both rodent and human studies.[2]

Chemical Structure

The chemical structure of this compound is characterized by a central thiophene-3-carboxamide core, substituted at the 5-position with a (1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl group and at the amide nitrogen with a tetrahydro-2H-pyran-4-yl moiety. The specific (S,S) stereochemistry of the cyclopropyl ring is crucial for its potent and selective activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| LSD1 IC50 | 2.9 nM | [1] |

| kinact/KI | 3.8 × 105 M-1s-1 | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Reference |

| Rat | 1 | 85.5 | 0.5 | 357 | [6] |

| Mouse | 1 | 123 | 0.25 | 246 | [6] |

| Mouse | 3 | 412 | 0.25 | 864 | [6] |

Experimental Protocols

LSD1 Enzyme Inhibition Assay

The enzymatic activity of LSD1 is measured using a peroxidase-coupled assay.[3]

Methodology:

-

Recombinant human LSD1 enzyme is pre-incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of a dimethylated histone H3 peptide substrate.

-

The production of hydrogen peroxide, a byproduct of the demethylation reaction, is detected using horseradish peroxidase and a suitable substrate (e.g., Amplex Red).

-

The resulting fluorescence or absorbance is measured, and the IC50 value is calculated from the dose-response curve.[3]

GFI1 mRNA Induction Assay

This assay is used to assess the impact of LSD1 inhibitors on the LSD1-GFI1B interaction.[2]

Methodology:

-

TF-1a erythroblast cells are treated with different concentrations of this compound.

-

After a specified incubation period, total RNA is extracted from the cells.

-

The expression level of GFI1 mRNA is quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).

-

An increase in GFI1 mRNA expression is indicative of the disruption of the LSD1-GFI1B complex.[2]

In Vivo Behavioral Studies in Rodent Models of Neurodevelopmental Disorders

Three-Chambered Social Interaction Test: This test evaluates social preference and novelty.

Methodology:

-

The apparatus consists of a three-chambered box with openings between the chambers.

-

In the habituation phase, the test animal is allowed to freely explore all three empty chambers.

-

In the sociability phase, a novel mouse ("stranger 1") is placed in one of the side chambers, and the time the test animal spends in each chamber and interacting with the stranger mouse is recorded.

-

In the social novelty phase, a second novel mouse ("stranger 2") is placed in the remaining empty side chamber, and the time spent interacting with the now-familiar stranger 1 versus the novel stranger 2 is measured.

Novel Object Recognition Test: This test assesses learning and memory.

Methodology:

-

During the training phase, the animal is placed in an arena with two identical objects and the time spent exploring each object is recorded.

-

After a retention interval, one of the objects is replaced with a novel object.

-

The time the animal spends exploring the familiar object versus the novel object is measured. A preference for the novel object indicates that the animal remembers the familiar object.

Signaling Pathways and Experimental Workflows

LSD1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the mechanism of action of LSD1 and its inhibition by this compound.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical experimental workflow for the preclinical assessment of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]

- 6. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]

In vitro characterization of (S,S)-TAK-418's enzymatic inhibition

An In-Depth Technical Guide on the In Vitro Enzymatic Inhibition of (S,S)-TAK-418

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a selective, orally active, and brain-penetrant inhibitor of Lysine-specific demethylase 1 (LSD1/KDM1A).[1][2] The following sections detail its mechanism of action, quantitative enzymatic inhibition data, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is an irreversible inhibitor that specifically targets the enzymatic activity of LSD1.[3] Its mechanism involves the generation of a compact formylated adduct with the coenzyme flavin adenine dinucleotide (FAD) within the catalytic site of the LSD1 enzyme.[1][4] A key feature of TAK-418 is its minimal impact on the scaffolding function of LSD1, particularly its interaction with the cofactor Growth Factor Independent 1B (GFI1B).[4][5] This specificity is significant because the disruption of the LSD1-GFI1B complex by other classes of LSD1 inhibitors has been linked to hematological toxicities like thrombocytopenia.[5][6] By selectively inhibiting only the demethylase activity, TAK-418 is designed to have a superior safety profile.[6]

Quantitative Enzymatic Inhibition Data

This compound demonstrates potent and selective inhibition of LSD1 enzymatic activity. The key quantitative metrics from in vitro assays are summarized below. For comparison, data for T-448, another specific LSD1 enzyme activity inhibitor, is included.[5]

| Compound | Target | IC50 (nM) | k_inact_ / K_I_ (M⁻¹s⁻¹) |

| This compound | LSD1 | 2.9[1][4] | 3.8 × 10⁵ ± 3.8 × 10⁴[4] |

| T-448 | LSD1 | 22[5] | Not Reported |

Experimental Protocol: In Vitro LSD1 Enzyme Activity Assay

The enzymatic inhibition kinetics of this compound were determined using a peroxidase-coupled assay.[4] This method measures the hydrogen peroxide produced during the LSD1-mediated demethylation reaction.

Methodology:

-

Compound Preparation : this compound was prepared in various concentrations.

-

Incubation : The compound dilutions were incubated with human recombinant LSD1 enzyme in an assay buffer [50 mM Tris-HCl (pH 8.0) and 0.1% BSA].[4]

-

Reagent Addition : Horseradish peroxidase (20 μg/ml) and Amplex® Red reagent (50 μM) were added to the mixture.[4]

-

Reaction Initiation : The enzymatic reaction was initiated by adding a mono-methylated Lysine 4 histone H3 peptide substrate (500 μM).[4]

-

Detection : The fluorescence generated by the reaction between hydrogen peroxide and the Amplex® Red reagent was measured to determine the rate of enzyme activity.

Downstream Signaling Pathway and Cellular Effects

LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[5][7] The demethylation of H3K4 is generally associated with transcriptional repression.

By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in H3K4me1/2/3 levels at specific gene loci, such as those for Ucp2 and Bdnf.[1][4] This increase in histone methylation can unlock previously silenced or suppressed epigenetic machinery, leading to the normalization of gene expression that may be dysregulated in certain neurodevelopmental disorders.[4] For instance, treatment with TAK-418 has been shown to induce Ucp2 mRNA expression in primary cultured rat neurons.[1][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TAK-418 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of (S,S)-TAK-418 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the in vivo administration of (S,S)-TAK-418, a selective and orally active inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), in rodent models.[1] TAK-418 has demonstrated potential in preclinical models of neurodevelopmental disorders by modulating epigenetic machinery.[1][2][3] This document outlines the mechanism of action, preparation of TAK-418 for oral administration, detailed experimental protocols, and expected outcomes based on published studies. All quantitative data are summarized in tables for ease of reference, and key processes are visualized using diagrams.

Introduction to this compound

This compound is a potent and selective inhibitor of the LSD1 enzyme, which plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, TAK-418 increases H3K4 methylation, thereby "unlocking" aberrant epigenetic states and normalizing gene expression.[1][2] This mechanism of action is being explored for its therapeutic potential in central nervous system disorders, including Kabuki syndrome and autism spectrum disorder (ASD).[2][3][4] Preclinical studies have shown that TAK-418 can cross the blood-brain barrier and inhibit LSD1 activity in the brain, leading to the amelioration of behavioral deficits in rodent models.[5][6]

Mechanism of Action Signaling Pathway

The primary mechanism of TAK-418 involves the inhibition of the LSD1 enzyme, which is a flavin adenine dinucleotide (FAD)-dependent amine oxidase. LSD1 removes methyl groups from mono- and di-methylated H3K4 and H3K9. By inhibiting LSD1, TAK-418 leads to an increase in the methylation of these histone residues, which in turn alters gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for (S,S)-TAK-418 in Autism Spectrum Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a novel, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an enzyme that plays a crucial role in epigenetic regulation through histone demethylation.[1][2][3] Dysregulation of epigenetic marks, such as histone methylation, has been implicated in the pathophysiology of neurodevelopmental disorders, including Autism Spectrum Disorder (ASD).[1][2][4] TAK-418 is designed to normalize aberrant gene expression by inhibiting LSD1, offering a potential therapeutic avenue for ASD.[4][5] Preclinical studies in rodent models of neurodevelopmental disorders have demonstrated that TAK-418 can ameliorate ASD-like behaviors, such as social deficits.[2][5] Furthermore, Phase 1 clinical trials in healthy volunteers have shown the compound to be well-tolerated.[1][2][6]

These application notes provide a summary of the current understanding of this compound's mechanism of action, preclinical and clinical dosage information, and detailed protocols for key experimental procedures to guide further research.

Mechanism of Action: LSD1 Inhibition

This compound selectively inhibits the enzymatic activity of LSD1 with a high degree of potency (IC50 = 2.9 nM).[3][5] It acts as an irreversible inhibitor by targeting the catalytic flavin adenine dinucleotide (FAD) within the active site of the LSD1 enzyme.[2] LSD1 typically removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting LSD1, TAK-418 leads to an increase in H3K4 methylation, which is hypothesized to restore the balance of histone methylation and normalize gene expression patterns that are dysregulated in neurodevelopmental disorders.[2][5] This mechanism suggests that TAK-418 may "unlock" the aberrant epigenetic machinery that contributes to the ASD phenotype.[3][4][5]

Dosage Information

The following tables summarize the quantitative dosage data from preclinical and clinical studies of this compound.

Preclinical Dosage in Rodent Models

| Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |

| Juvenile Valproate (VPA) Rats | 0.1, 0.3, 1 mg/kg once daily for 14 days | Oral (p.o.) | 1 mg/kg completely recovered sociability. 0.1 and 0.3 mg/kg were not significantly effective. | [5] |

| Adult Poly I:C Mice | 0.1, 0.3, 1 mg/kg once daily for 14 days | Oral (p.o.) | All doses significantly increased sociability (sniffing index). | [5] |

| Mouse Model | Single dose of 1 or 3 mg/kg | Not specified | Increased H3K4me2 levels at the Ucp2 gene in the brain. | [3] |

| Kmt2d+/βGeo Mice (Kabuki Syndrome Model) | Not specified | Oral (p.o.) | Dose-dependently normalized adult neurogenesis in the hippocampus. | [2] |

Clinical Dosage in Healthy Volunteers

| Study Type | Population | Dosing Regimen | Route of Administration | Key Findings | Reference |

| Phase 1, Single-Rising-Dose (SRD) | Healthy Adult Male and Female Volunteers | 5, 10, 20, 40, 60, 120, 160 mg | Oral | Well-tolerated; nearly linear pharmacokinetic profile. | [1][2] |

| Phase 1, Multiple-Rising-Dose (MRD) | Healthy Female Volunteers | 20, 40, 80, 160 mg once daily for 10 days | Oral | Well-tolerated; no obvious accumulation. | [1][2] |

Experimental Protocols

Preclinical Efficacy Assessment: Sociability Test in Rodent Models

This protocol is based on the methods used to assess the efficacy of TAK-418 in ameliorating ASD-like social deficits in rodent models.[5]

Objective: To evaluate the effect of this compound on social behavior in a rodent model of ASD.

Materials:

-

Three-chambered social interaction apparatus

-

Test subjects (e.g., VPA-exposed rats or Poly I:C-exposed mice)

-

Age- and sex-matched novel stimulus animals

-

This compound solution

-

Vehicle control solution

-

Video recording and analysis software

Procedure:

-

Habituation:

-

Acclimate the test subject to the empty three-chambered apparatus for a set period (e.g., 10 minutes).

-

-

Sociability Test:

-

Place a novel, unfamiliar animal (Stranger 1) in a wire cage in one of the side chambers.

-

Place an empty wire cage in the opposite side chamber.

-

Allow the test subject to freely explore all three chambers for a defined period (e.g., 10 minutes).

-

Record the time spent sniffing each wire cage.

-

-

Social Novelty Test (Optional):

-

Introduce a second, unfamiliar animal (Stranger 2) into the previously empty wire cage.

-

Allow the test subject to explore for another defined period (e.g., 10 minutes).

-

Record the time spent sniffing the familiar animal (Stranger 1) versus the novel animal (Stranger 2).

-

-

Data Analysis:

-

Calculate the sniffing index as the primary measure of sociability.

-

Compare the sniffing index between the vehicle-treated and TAK-418-treated groups.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, pharmacokinetics and pharmacodynamics of TAK‐418, a novel inhibitor of the epigenetic modulator lysine‐specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and potential biological evaluation of 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride. Based on its structural features, particularly the presence of a cyclopropylamine moiety, this compound is a putative inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. These notes offer a comprehensive guide for the synthesis, characterization, and investigation of its biological activity.

Introduction

Epigenetic modifications play a crucial role in gene regulation and are increasingly recognized as important targets for therapeutic intervention, especially in oncology. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysines 4 and 9 (H3K4 and H3K9)[1]. The dysregulation of LSD1 has been linked to the progression of various cancers, making it an attractive target for drug development[1][2].

The cyclopropylamine functional group is a known pharmacophore that can act as a mechanism-based inactivator of FAD-dependent amine oxidases like LSD1[2][3][4]. The target compound, 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride, incorporates this key moiety, suggesting its potential as an LSD1 inhibitor. This document outlines a plausible synthetic route and proposes protocols for evaluating its biological efficacy.

Potential Mechanism of Action and Signaling Pathway

The proposed mechanism of action for this compound is the irreversible inhibition of LSD1. The cyclopropylamine moiety can covalently bind to the FAD cofactor of LSD1, leading to its inactivation[2][4]. Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes and has been shown to impact several cancer-related signaling pathways, including the Wnt/β-Catenin, PI3K/AKT, and Notch signaling pathways[5]. LSD1 has also been shown to regulate the stability of key oncoproteins and tumor suppressors like p53 and HIF-1α[6].

Experimental Protocols

The following sections provide a proposed multi-step synthesis for the target compound.

Synthesis Workflow

Protocol 1: Synthesis of 5-bromo-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide (Intermediate 1)

-

Materials: 5-Bromothiophene-3-carboxylic acid, tetrahydro-2H-pyran-4-amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide).

-

Procedure:

-

Dissolve 5-bromothiophene-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Add tetrahydro-2H-pyran-4-amine (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Synthesis of N-((1R,2R)-2-aminocyclopropyl)cyclopropylmethanamine (Intermediate 2)

-

Step 2a: Mono-Boc protection of (1R,2R)-1,2-Diaminocyclopropane

-

Materials: (1R,2R)-1,2-Diaminocyclopropane dihydrochloride, Sodium hydroxide, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).

-

Procedure:

-

Dissolve (1R,2R)-1,2-diaminocyclopropane dihydrochloride (1.0 eq) in water and cool to 0 °C.

-

Slowly add a solution of sodium hydroxide to adjust the pH to ~10.

-

Add a solution of Boc₂O (1.0 eq) in DCM to the aqueous solution.

-

Stir vigorously at room temperature for 24 hours.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the mono-Boc protected diamine.

-

-

-

Step 2b: Reductive amination with cyclopropanecarboxaldehyde

-

Materials: Mono-Boc protected diamine, Cyclopropanecarboxaldehyde, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the mono-Boc protected diamine (1.0 eq) in DCM.

-

Add cyclopropanecarboxaldehyde (1.2 eq) and stir for 1 hour at room temperature.

-

Add STAB (1.5 eq) portion-wise and continue stirring for 12-16 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract with DCM, dry the organic layer, and concentrate.

-

Purify by column chromatography.

-

-

-

Step 2c: Boc Deprotection

-

Materials: Boc-protected product from Step 2b, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA (10 eq) dropwise at 0 °C.

-

Stir at room temperature for 2-4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product with diethyl ether to obtain Intermediate 2 as a TFA salt.

-

-

Protocol 3: Suzuki Coupling and Final Salt Formation

-

Materials: Intermediate 1, Intermediate 2 (as TFA salt), a suitable boronic acid or ester derivative of Intermediate 2, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/water mixture).

-

Procedure:

-

Note: Direct Suzuki coupling with the free amine of Intermediate 2 might be challenging. A more viable route involves preparing a boronic acid or ester derivative of the protected cyclopropylamine before coupling.

-

Combine Intermediate 1 (1.0 eq), the boronic acid/ester derivative of Intermediate 2 (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in a degassed solvent mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

If a protecting group was used on Intermediate 2, perform the deprotection step.

-

Dissolve the final compound in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

-

Filter and dry the solid to obtain the final product.

-

Data Presentation

The following tables present representative data for LSD1 inhibitors with similar structural motifs. The actual data for the title compound should be determined experimentally.

Table 1: In Vitro Potency of Representative Cyclopropylamine-based LSD1 Inhibitors

| Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |

| Tranylcypromine | LSD1 | Biochemical | 2000 | [7] |

| S2101 | LSD1 | Biochemical | 31 | [8] |

| Compound 13 | KDM1A | Biochemical | 131 | [9] |

| Compound 46 | LSD1 | Biochemical | 3.1 | [10] |

| SP-2577 | LSD1 | Biochemical | 26.2 | [10] |

| Target Compound | LSD1 | Biochemical | TBD | N/A |

TBD: To be determined.

Table 2: Cellular Activity of Representative LSD1 Inhibitors

| Compound ID | Cell Line | Assay Type | GI₅₀ (nM) | Reference |

| Compound 34 | MV4;11 (AML) | Proliferation | 1 | [2] |

| Compound 46 | MV4;11 (AML) | Proliferation | 0.6 | [10] |

| Compound 46 | H1417 (SCLC) | Proliferation | 1.1 | [10] |

| Target Compound | Various | Proliferation | TBD | N/A |

AML: Acute Myeloid Leukemia; SCLC: Small-Cell Lung Cancer; TBD: To be determined.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the synthesis and evaluation of 5-((1R,2R)-2-((cyclopropylmethyl)amino)cyclopropyl)-N-(tetrahydro-2H-pyran-4-yl)thiophene-3-carboxamide hydrochloride as a potential LSD1 inhibitor. The proposed synthetic route is based on established chemical transformations, and the suggested biological assays are standard methods for characterizing enzyme inhibitors. The information presented herein should serve as a valuable resource for researchers in the field of drug discovery and development, particularly those focused on epigenetic targets.

References

- 1. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epigenetic roles of lysine-specific demethylase 1 (LSD1) in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]

- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application of (S,S)-TAK-418 in Primary Cultured Rat Neurons: Notes and Protocols

(S,S)-TAK-418 , a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), has emerged as a significant research tool in neuroscience.[1][2][3] Its application in primary cultured rat neurons allows for the detailed investigation of epigenetic mechanisms underlying neuronal function and dysfunction. This document provides detailed application notes and protocols for researchers utilizing this compound in this in vitro model system.

Mechanism of Action

This compound functions by selectively inhibiting the enzymatic activity of LSD1, an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] By inhibiting LSD1, this compound leads to an increase in the methylation levels of H3K4 (H3K4me1/2/3) and H3K9 (H3K9me2) at specific gene loci.[1] This epigenetic modification, in turn, modulates the expression of target genes. For instance, in primary cultured rat neurons, this compound has been shown to increase H3K4 and H3K9 methylation at the Ucp2 gene, leading to induced Ucp2 mRNA expression.[1] Similarly, it increases H3K4 methylation at the Bdnf gene locus.[1]

The signaling pathway can be visualized as follows:

Caption: Signaling pathway of this compound in neurons.

Data Presentation

The following tables summarize the quantitative effects of a 3-day treatment with this compound on primary cultured rat neurons.[2][5]

Table 1: Effect of this compound on Histone Methylation at the Ucp2 Gene Locus

| Concentration | H3K4me2 Levels (% of Control) | H3K9me2 Levels (% of Control) |

| DMSO (Control) | 100 | 100 |

| 10 nM | ~150 | ~125 |

| 30 nM | ~200** | ~150 |

| 100 nM | ~250*** | ~175** |

*P < 0.025, **P < 0.005, ***P < 0.0005 vs. DMSO-treated group.[2][5]

Table 2: Effect of this compound on Ucp2 mRNA Expression

| Concentration | Ucp2 mRNA Levels (Fold Change) |

| DMSO (Control) | 1.0 |

| 10 nM | ~1.2* |

| 30 nM | ~1.4** |

| 100 nM | ~1.6*** |

*P < 0.025, **P < 0.005, ***P < 0.0005 vs. DMSO-treated group.[2][5]

Experimental Protocols

A generalized workflow for the application of this compound in primary cultured rat neurons is as follows:

Caption: Experimental workflow for this compound application.

Protocol 1: Primary Rat Neuron Culture

This protocol is a generalized procedure for establishing primary cortical or hippocampal neuron cultures from embryonic rats.

Materials:

-

Pregnant Sprague Dawley rat (E17-E18)

-

Poly-D-Lysine or Poly-L-ornithine

-

Laminin

-

DMEM/KY or Neuronal Base Media

-

Papain and DNase I

-

Trypsin inhibitor

-

Neurobasal medium with B27 supplement and L-glutamine

-

Sterile dissection tools

-

Culture dishes/plates

Procedure:

-

Plate Coating:

-

Coat culture surfaces with Poly-D-Lysine (50 µg/mL) or Poly-L-ornithine for at least 1 hour at 37°C.[6]

-

Wash plates with sterile water and then coat with laminin (10 µg/mL) for at least 2 hours at 37°C.

-

-

Dissection and Dissociation:

-

Sacrifice a pregnant rat (E17-E18) and remove the embryos.[7]

-

Dissect the cortices or hippocampi from the embryonic brains in ice-cold dissection medium.[7]

-

Mince the tissue into small pieces.

-

Digest the tissue with papain (e.g., 20 U/mL) and DNase I for approximately 30 minutes at 37°C.[7][8]

-

Neutralize the enzymatic digestion with a trypsin inhibitor solution.[7]

-

-

Trituration and Plating:

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[7]

-

Determine cell viability and density using a hemocytometer and Trypan blue.

-

Plate the neurons at the desired density (e.g., 50,000 cells/cm²) in pre-warmed Neurobasal medium supplemented with B27 and L-glutamine.[8]

-

-

Culture Maintenance:

-

Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Perform partial media changes every 2-3 days.

-

Protocol 2: Application of this compound

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Primary rat neuron cultures

-

Complete neuronal culture medium

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 1000-fold higher than the final desired concentrations to minimize the final DMSO concentration in the culture medium.

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

-

-

Treatment of Neurons:

-

On the desired day in vitro (DIV), prepare working solutions of this compound by diluting the stock solution in complete neuronal culture medium to achieve the final desired concentrations (e.g., 10 nM, 30 nM, 100 nM).

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.

-

Carefully remove a portion of the old medium from the cultured neurons and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

-

-

Incubation:

-

Harvesting for Downstream Analysis:

-

After the incubation period, harvest the cells for subsequent analysis.

-

For RNA analysis (RT-qPCR): Wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis buffer for RNA extraction.

-

For protein/chromatin analysis (ChIP-qPCR): Wash the cells with ice-cold PBS, and proceed with the appropriate cross-linking and lysis protocols for chromatin immunoprecipitation.

-

-

This comprehensive guide provides the necessary information for the successful application of this compound in primary cultured rat neurons, enabling detailed investigation into its effects on neuronal epigenetics and gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]

- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 8. A Modified Technique for Culturing Primary Fetal Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Memory Deficits in Aged Mice Models with (S,S)-TAK-418

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a potent and selective inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme.[1][2] LSD1 is a key epigenetic regulator that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[3] By inhibiting LSD1, TAK-418 prevents this demethylation, resulting in the modulation of gene expression.[1] Preclinical studies have demonstrated the potential of TAK-418 to ameliorate memory deficits in aged mice, making it a valuable research tool for investigating age-related cognitive decline.[4]

These application notes provide detailed protocols for utilizing this compound to study its effects on memory in aged mouse models. The included methodologies for behavioral assays, along with data presentation guidelines and visualizations of the proposed mechanism of action, are intended to facilitate the design and execution of robust preclinical studies.

Mechanism of Action of this compound in the Context of Memory

TAK-418's therapeutic potential in ameliorating memory deficits is believed to stem from its ability to modulate gene expression through the inhibition of LSD1. LSD1 is a component of several corepressor complexes, including the CoREST and NuRD complexes, which are involved in transcriptional repression.[3] In the context of the central nervous system, LSD1 plays a role in regulating neuronal gene expression and has been implicated in synaptic plasticity and memory formation.[5][6][7]

The inhibition of LSD1 by TAK-418 leads to an increase in the methylation of H3K4, a histone mark generally associated with active gene transcription. This epigenetic modification is thought to "unlock" the expression of genes that are crucial for synaptic function, neuronal plasticity, and ultimately, memory consolidation.[8] Studies have shown that LSD1 is involved in the regulation of presynaptic function-related genes, and its inhibition can impact synaptic plasticity.[5][9]

Data Presentation

The following table summarizes the quantitative data from a study investigating the effects of this compound on recognition memory in aged mice using the Novel Object Recognition (NOR) test.[4]

| Treatment Group | Dose (mg/kg) | Administration Route | Duration | N | Novelty Discrimination Index (NDI) (Mean ± SEM) |

| Vehicle | - | Oral (p.o.) | 4 days | 12-14 | ~0.5 (chance) |

| This compound | 0.1 | Oral (p.o.) | 4 days | 12-14 | Significantly > 0.5 |

| This compound | 0.3 | Oral (p.o.) | 4 days | 12-14 | Significantly > 0.5 |

| *P < 0.025, Williams' test versus vehicle-treated group.[4] |

Experimental Protocols

Detailed methodologies for key behavioral experiments to assess memory in aged mice are provided below.

Experimental Workflow Overview

Protocol 1: Novel Object Recognition (NOR) Test

This test assesses recognition memory based on the innate tendency of mice to explore novel objects more than familiar ones.[10]

Materials:

-

Open field arena (e.g., 40 x 40 x 40 cm).

-

Two sets of identical objects (A and B), and one novel object (C). Objects should be of similar size and material but different in shape and appearance.

-

Video recording and tracking software.

-

70% ethanol for cleaning.

Procedure:

-

Habituation (Day 1-2):

-

Handle the mice for a few minutes each day for at least 3 days prior to the test to reduce stress.

-

Allow each mouse to explore the empty open field arena for 5-10 minutes per day for 2 days.[11]

-

-

Training/Familiarization Phase (Day 3):

-

Place two identical objects (A) in the arena at a fixed distance from each other.

-

Gently place the mouse in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

-

Return the mouse to its home cage.

-

-

Testing Phase (Day 4):

-

After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects (A) with a novel object (C).

-

Place the mouse back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

-

Clean the arena and objects with 70% ethanol between trials to eliminate olfactory cues.

-

Data Analysis:

-

Calculate the Discrimination Index (DI) or Novelty Discrimination Index (NDI) :

-

DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

-

NDI = (Time exploring novel object) / (Total exploration time)

-

-

A DI or NDI significantly above chance (0 or 0.5, respectively) indicates successful recognition memory.

Protocol 2: Y-Maze Spontaneous Alternation Test

This task assesses spatial working memory, which relies on the hippocampus.[12][7]

Materials:

-

Y-shaped maze with three identical arms (e.g., 35 cm long, 20 cm high).

-

Video recording and tracking software.

-

70% ethanol for cleaning.

Procedure:

-

Acclimation:

-

Acclimate the mice to the testing room for at least one hour before the test.[13]

-

-

Testing:

-

Place the mouse at the end of one arm and allow it to freely explore the maze for a single session (e.g., 8 minutes).[13]

-

Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.

-

Data Analysis:

-

An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).

-

Calculate the Percentage of Spontaneous Alternation :

-

% Alternation = [Number of alternations / (Total number of arm entries - 2)] x 100

-

-

A higher percentage of alternation reflects better spatial working memory.

Protocol 3: Morris Water Maze (MWM) Test

The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.[1][14]

Materials:

-

Circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white or black paint).

-

Submerged escape platform (hidden 1-2 cm below the water surface).

-

Distinct visual cues placed around the room.

-

Video recording and tracking software.

Procedure:

-

Acclimation and Pre-training (Optional):

-

Handle the mice and acclimate them to the testing room.

-

A cued version of the task (with a visible platform) can be performed for 1-2 days to assess for any visual or motor deficits.

-

-

Acquisition/Learning Phase (4-5 days):

-

Conduct 4 trials per day for each mouse.

-

For each trial, gently place the mouse into the water at one of four randomized start locations, facing the pool wall.

-

Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Record the time to reach the platform (escape latency) and the path taken.

-

-

Probe Trial (Day after last acquisition day):

-

Remove the platform from the pool.

-

Allow the mouse to swim freely for a single trial (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

-

Data Analysis:

-

Acquisition Phase:

-

A decrease in escape latency and path length across days indicates spatial learning.

-

-

Probe Trial:

-

A significant preference for the target quadrant (more time spent) and more platform location crossings compared to other quadrants indicate robust spatial memory.

-

References

- 1. Design, synthesis, and structure-activity relationship of TAK-418 and its derivatives as a novel series of LSD1 inhibitors with lowered risk of hematological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 5. LSD1 is an environmental stress-sensitive negative modulator of the glutamatergic synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1n is a H4K20 demethylase regulating memory formation via transcriptional elongation control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brain-Penetrant LSD1 Inhibitors Can Block Memory Consolidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PKCα-mediated phosphorylation of LSD1 is required for presynaptic plasticity and hippocampal learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Variability and temporal dynamics of novel object recognition in aging male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LSD1 enzyme inhibitor TAK-418 unlocks aberrant epigenetic machinery and improves autism symptoms in neurodevelopmental disorder models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LSD1 protects against hippocampal and cortical neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of (S,S)-TAK-418 in Brain Tissue using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,S)-TAK-418 is a novel, brain-penetrant inhibitor of lysine-specific demethylase 1A (LSD1), an enzyme implicated in the regulation of histone methylation and gene expression.[1][2] Dysregulation of these epigenetic marks is associated with intellectual and developmental disabilities, such as Kabuki syndrome.[1][2] Preclinical studies in rodent models have shown that TAK-418 can normalize dysregulated gene expression in the brain and ameliorate autism-like behaviors.[3][4] Given its therapeutic potential for central nervous system (CNS) disorders, robust and sensitive analytical methods are required to accurately quantify its concentration in brain tissue to support pharmacokinetic and pharmacodynamic (PK/PD) studies.

This document provides a detailed protocol for the determination of this compound concentrations in brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is essential for assessing the brain exposure of TAK-418 and understanding its distribution within the CNS. The protocol is based on established bioanalytical techniques for small molecules in complex biological matrices.

Signaling Pathway of this compound

This compound exerts its therapeutic effects by inhibiting the enzymatic activity of LSD1. LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks generally associated with active gene transcription. By inhibiting LSD1, TAK-418 leads to an increase in H3K4 methylation, thereby modulating gene expression. This mechanism is believed to underlie its potential to ameliorate symptoms in neurodevelopmental disorders.

Experimental Protocol: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol outlines the procedure for the extraction and quantification of this compound from brain tissue samples.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Blank brain tissue from untreated animals

-

Homogenizer (e.g., bead beater or ultrasonic)

-

Centrifuge capable of reaching >12,000 x g

-

Analytical balance

-

LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)

Sample Preparation Workflow

The following diagram illustrates the key steps in preparing brain tissue samples for LC-MS/MS analysis.

Detailed Methodologies

1. Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare stock solutions of this compound and the IS at a concentration of 1 mg/mL in a suitable solvent such as methanol or DMSO.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) working solutions.

2. Sample Homogenization

-

Accurately weigh the frozen brain tissue sample.

-

Add a specific volume of cold ultrapure water or phosphate-buffered saline (PBS) to the tissue. A common ratio is 1:3 or 1:4 (w/v).

-

Homogenize the tissue on ice until a uniform suspension is achieved.

3. Protein Precipitation

-

Aliquot a known volume (e.g., 50 µL) of the brain homogenate into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add at least three volumes of cold acetonitrile (e.g., 150 µL) to precipitate the proteins.

-

Vortex the mixture vigorously for approximately 1 minute.

-

Centrifuge the samples at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

4. Sample Analysis

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

LC-MS/MS Parameters

While the exact parameters should be optimized for the specific instrumentation used, the following provides a starting point based on typical methods for small molecule analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| LC System | UPLC System |

| Column | Reversed-phase C18 or similar (e.g., 2.1 x 50 mm, <2 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |

Table 2: Tandem Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500 - 600°C |

| Multiple Reaction Monitoring (MRM) Transitions | To be determined by infusing a standard solution of this compound and the IS to identify the precursor and product ions. |

| Collision Energy | Optimize for each MRM transition. |

| Dwell Time | 100 - 200 ms |

Method Validation

The bioanalytical method should be validated according to regulatory guidelines to ensure its reliability. Key validation parameters are summarized below.

Table 3: Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria |